molecular formula C11H24OSi B13336348 Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane

Cat. No.: B13336348
M. Wt: 200.39 g/mol
InChI Key: GTEFWDKDDGYESB-UHFFFAOYSA-N
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Description

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is an organosilicon compound with the molecular formula C11H24OSi. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions . The compound is characterized by its tert-butyl and dimethylsilyl groups attached to a 3-methylbut-2-en-1-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane can be synthesized through the reaction of 3-methylbut-2-en-1-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, silanes, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the alcohol from unwanted reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is unique due to its balance of stability and ease of removal. It provides effective protection for alcohols while being relatively easy to deprotect under mild conditions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-methylbut-2-enoxy)silane

InChI

InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h8H,9H2,1-7H3

InChI Key

GTEFWDKDDGYESB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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